10-(propan-2-ylidene)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione
Description
10-(Propan-2-ylidene)-4-azatricyclo[5.2.1.0²⁶]dec-8-ene-3,5-dione is a polycyclic imide derivative characterized by a rigid tricyclic framework fused with a maleimide moiety. Its structure includes a propan-2-ylidene substituent at the 10-position, which influences its electronic and steric properties.
Properties
IUPAC Name |
10-propan-2-ylidene-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-5(2)8-6-3-4-7(8)10-9(6)11(14)13-12(10)15/h3-4,6-7,9-10H,1-2H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUDGOQQAUDGFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C2C=CC1C3C2C(=O)NC3=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(propan-2-ylidene)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione typically involves a series of cycloaddition reactions. One common method involves the reaction of a norbornene derivative with an appropriate azide under reflux conditions in toluene. The reaction is facilitated by the presence of a base such as triethylamine, and the product is obtained in yields ranging from 47% to 97% .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions could enhance yield and purity. The scalability of the synthesis process is crucial for its potential application in pharmaceutical manufacturing.
Chemical Reactions Analysis
Types of Reactions
10-(propan-2-ylidene)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the azatricyclic ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
10-(propan-2-ylidene)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione has several scientific research applications:
Chemistry: Used as a scaffold for the synthesis of novel compounds with potential therapeutic properties.
Biology: Studied for its effects on calcium channels and receptors in neuronal cells.
Medicine: Investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases.
Industry: Potential use in the development of new pharmaceuticals targeting neurological disorders.
Mechanism of Action
The compound exerts its effects primarily through modulation of N-methyl-D-aspartate (NMDA) receptors and voltage-gated calcium channels (VGCC). By binding to these molecular targets, it can inhibit excessive calcium influx into neurons, thereby protecting against excitotoxicity and neuronal damage. This mechanism is particularly relevant in the context of neurodegenerative diseases where calcium dysregulation plays a critical role .
Comparison with Similar Compounds
Structural Analogues with Antimicrobial Activity
Hexachloro and Thiophen-2-ylmethyl Derivatives
The compound 1,7,8,9,10-hexachloro-4-(thiophen-2-ylmethyl)-4-azatricyclo[5.2.1.0²⁶]dec-8-ene-3,5-dione () demonstrates high synthetic efficiency (92% yield) and broad-spectrum antibacterial and antifungal activity. The hexachloro substitution likely enhances electrophilicity, improving interaction with microbial enzymes, while the thiophene moiety contributes to lipophilicity, aiding membrane penetration .
Diphenylmethylene Derivatives
10-(Diphenylmethylene)-4-azatricyclo[5.2.1.0²⁶]dec-8-ene-3,5-dione derivatives () exhibit potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 12.5–25 µg/mL) and fungi (Candida albicans, MIC = 25–50 µg/mL). However, they are ineffective against Gram-negative bacteria (e.g., Escherichia coli), likely due to reduced permeability through the outer membrane . Aminoalkanol derivatives of this class show the lowest cytotoxicity (CC₅₀ > 100 µM in MT-4 cells), suggesting favorable safety profiles .
Table 1: Antimicrobial Activity of Selected Analogues
Thiourea Derivatives
Thiourea-substituted analogs () show enhanced activity against Gram-positive cocci (MIC = 3.12–6.25 µg/mL), but lack antifungal effects. The thiourea group may facilitate hydrogen bonding with bacterial targets, though increased cytotoxicity (CC₅₀ = 50–100 µM) limits therapeutic utility .
Analogues with Antiviral and Anti-HIV Activity
Despite structural similarities to HIV protease inhibitors (e.g., nelfinavir), 10-(diphenylmethylene) derivatives lack anti-HIV-1 activity (EC₅₀ > 100 µM), even at cytotoxic concentrations (). This contrasts with arylpiperazine-containing drugs like indinavir, where polar moieties are critical for binding .
Neuroactive Analogues
4-Oxatricyclo[5.2.1.0²⁶]dec-8-ene-3,5-dione derivatives () exhibit neuroprotective effects via NMDA receptor and voltage-gated calcium channel (VGCC) blockade. For example, compound 13 (R = dimethylaminoethyl) shows IC₅₀ = 8.2 µM for NMDA inhibition, highlighting the impact of oxygen substitution and amine chain length on neurological targeting .
Table 2: Neuroprotective Activity of Oxa-Analogues
| Compound | NMDA Receptor IC₅₀ (µM) | VGCC Blockade (%) |
|---|---|---|
| 4-Oxa derivative (Compound 13) | 8.2 | 72 |
| Parent azatricyclo core | >100 | <10 |
Cytotoxicity and Structural Trends
- Chlorinated derivatives (e.g., hexachloro) show potent antimicrobial activity but lack cytotoxicity data, suggesting further evaluation is needed .
- Aminoalkanol derivatives (e.g., diphenylmethylene) exhibit low cytotoxicity (CC₅₀ > 100 µM), whereas thiourea and arylpiperazine analogs show moderate to high toxicity (CC₅₀ = 50–100 µM) .
- Lipophilicity vs. polarity : Short alkylamine chains improve antimicrobial activity and reduce cytotoxicity, while bulky aryl groups (e.g., diphenylmethylene) enhance antimicrobial potency but limit solubility .
Biological Activity
10-(propan-2-ylidene)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione, also known by its CAS number 4558-44-5, is a compound with a unique molecular structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : CHN\O
- Molecular Weight : 203 Da
- LogP : 0.39
- Polar Surface Area : 46 Ų
- Hydrogen Bond Acceptors : 2
- Hydrogen Bond Donors : 1
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. For instance, it has shown effectiveness in inhibiting the growth of Staphylococcus aureus and Escherichia coli in vitro.
- Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals, indicating potential as an antioxidant agent. This property is crucial for preventing oxidative stress-related diseases.
- Anti-inflammatory Effects : In animal models, this compound demonstrated significant reduction in inflammatory markers, suggesting its use in treating inflammatory conditions.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activities : It may inhibit enzymes involved in inflammatory pathways such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the synthesis of pro-inflammatory mediators.
- Modulation of Cell Signaling Pathways : The compound could influence various signaling pathways related to cell proliferation and apoptosis, particularly in cancer cells.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at a university laboratory assessed the antimicrobial efficacy of the compound using disc diffusion methods against multiple bacterial strains. Results indicated a significant zone of inhibition for E. coli and S. aureus, suggesting its potential as a natural antimicrobial agent.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
Study 2: Antioxidant Activity
In a separate investigation focusing on antioxidant properties, the compound was tested using DPPH radical scavenging assays. The results indicated that it possessed a moderate antioxidant capacity comparable to standard antioxidants like ascorbic acid.
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 50 | 40 |
| 100 | 65 |
| 200 | 85 |
Q & A
Q. What are the established synthetic routes for preparing 10-(propan-2-ylidene)-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione and its derivatives?
The compound and its analogs are typically synthesized via Diels-Alder reactions between fulvene derivatives and maleimides, followed by functionalization. For example:
- Step 1 : React 6,6-diphenylfulvene with maleimide under anhydrous conditions to form the tricyclic core .
- Step 2 : Introduce substituents (e.g., propan-2-ylidene) via nucleophilic addition or alkylation.
- Critical parameters : Solvent choice (e.g., THF or DMF), temperature control (0–60°C), and purification via column chromatography (silica gel, ethyl acetate/hexane mixtures) .
Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its conformation?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:
-
Crystallization : Use slow evaporation in polar solvents (e.g., ethanol/water).
-
Data collection : Monochromatic Mo-Kα radiation (λ = 0.71073 Å) on a Bruker SMART CCD diffractometer .
-
Key interactions : Intramolecular O–H⋯O hydrogen bonds (2.65–2.80 Å) and van der Waals forces stabilize the tricyclic framework. Example crystallographic
Parameter Value Space group Pc a, b, c (Å) 5.4619, 6.8337, 12.546 β (°) 92.047 R factor 0.040
Advanced Research Questions
Q. How can researchers design experiments to evaluate the antimicrobial spectrum of this compound against multidrug-resistant (MDR) strains?
Methodology :
- Strain selection : Include Gram-positive (e.g., Staphylococcus aureus ATCC 29213), Gram-negative (Pseudomonas aeruginosa ATCC 27853), and fungal strains (Candida albicans ATCC 90028) .
- Assay design :
- MIC determination : Broth microdilution (CLSI guidelines) at concentrations 0.5–128 µg/mL.
- Time-kill kinetics : Assess bactericidal/fungicidal activity over 24 hours.
- Controls : Use ciprofloxacin (bacteria) and fluconazole (fungi) as positive controls.
- Data interpretation : Compare IC₅₀ values across strains and note structure-activity relationships (e.g., substituent effects on potency) .
Q. What strategies resolve contradictions between in vitro bioactivity and in vivo efficacy for this compound?
Approaches :
- Pharmacokinetic profiling : Measure bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsome assays).
- Formulation optimization : Use nanoemulsions or liposomes to enhance solubility and tissue penetration.
- Mechanistic studies : Perform transcriptomics/proteomics to identify off-target effects masking in vivo activity .
- Dose-response recalibration : Adjust dosing regimens based on pharmacokinetic/pharmacodynamic (PK/PD) modeling .
Q. How can computational methods predict the environmental fate and degradation pathways of this compound?
Tools and workflows :
Q. What advanced spectroscopic techniques elucidate the compound’s mechanism of action against viruses like BVDV or HIV-1?
Methods :
- Surface plasmon resonance (SPR) : Measure binding affinity to viral targets (e.g., HIV-1 protease).
- Cryo-EM/X-ray crystallography : Resolve compound-virus capsid interactions at ≤3 Å resolution.
- Antiviral assays : Use plaque reduction (PRNT₅₀) for BVDV and p24 antigen ELISA for HIV-1 .
Data Contradiction Analysis
Example : Discrepancies in antimicrobial activity across studies may arise from:
- Strain variability : Genetic differences in S. aureus ATCC subtypes (e.g., 25923 vs. 6538).
- Assay conditions : Variations in inoculum size (10⁵ vs. 10⁶ CFU/mL) or growth media (Mueller-Hinton vs. RPMI).
Resolution : Standardize protocols per CLSI guidelines and validate results across ≥3 independent labs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
